N-phenyl-pyrimidin-4-amine derivative 1
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Overview
Description
N-phenyl-pyrimidin-4-amine derivative 1 is a compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. These compounds are known for their diverse pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-pyrimidin-4-amine derivative 1 typically involves the reaction of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis . Another method involves the reaction of 1-(4-nitrophenyl)ethanone with corresponding aldehydes in methanol, followed by the addition of sodium hydroxide solution .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-phenyl-pyrimidin-4-amine derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of N-phenyl-pyrimidin-4-amine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-phenyl-pyrimidin-4-amine derivative 1 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-phenyl-pyrimidin-4-amine derivative 1 involves the inhibition of specific molecular targets, such as protein kinases. These enzymes play a crucial role in cellular signaling processes, including cell growth, differentiation, and apoptosis . By inhibiting these targets, the compound can modulate various biological pathways and exert its therapeutic effects.
Comparison with Similar Compounds
- N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- N-(pyridin-3-yl)pyrimidin-4-amine
- 2-Isopropyl-6-methyl-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine
Comparison: N-phenyl-pyrimidin-4-amine derivative 1 is unique due to its specific substitution pattern and the resulting pharmacological properties. Compared to other similar compounds, it may exhibit different levels of activity and selectivity towards various molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H13F8N5OS2 |
---|---|
Molecular Weight |
543.5 g/mol |
IUPAC Name |
[[3-[[4-(2,4-difluorophenyl)-5-fluoropyrimidin-2-yl]amino]-5-(pentafluoro-λ6-sulfanyl)phenyl]methyl-methyl-oxo-λ6-sulfanylidene]cyanamide |
InChI |
InChI=1S/C19H13F8N5OS2/c1-34(33,30-10-28)9-11-4-13(7-14(5-11)35(23,24,25,26)27)31-19-29-8-17(22)18(32-19)15-3-2-12(20)6-16(15)21/h2-8H,9H2,1H3,(H,29,31,32) |
InChI Key |
ASMMFFMWZUTPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC#N)(=O)CC1=CC(=CC(=C1)S(F)(F)(F)(F)F)NC2=NC=C(C(=N2)C3=C(C=C(C=C3)F)F)F |
Origin of Product |
United States |
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